molecular formula C16H31NO3 B4969109 3,7-dimethyloctyl 4-morpholinylacetate

3,7-dimethyloctyl 4-morpholinylacetate

Cat. No. B4969109
M. Wt: 285.42 g/mol
InChI Key: QXBBMYXFNAUUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-dimethyloctyl 4-morpholinylacetate, also known as DMAA, is a synthetic compound that has gained popularity in the research community due to its potential applications in scientific research. DMAA is a white, crystalline powder that is soluble in water and has a molecular formula of C13H25NO2.

Mechanism of Action

The exact mechanism of action of 3,7-dimethyloctyl 4-morpholinylacetate is not fully understood. It is believed to act as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the brain. This leads to increased heart rate, blood pressure, and respiratory rate. This compound also has a vasoconstrictive effect, which can improve blood flow to certain areas of the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiratory rate. It also has a vasoconstrictive effect, which can improve blood flow to certain areas of the body. This compound has been shown to have a stimulant effect on the central nervous system, leading to increased alertness and cognitive function.

Advantages and Limitations for Lab Experiments

3,7-dimethyloctyl 4-morpholinylacetate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied for its potential applications in scientific research. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have potential side effects, including increased heart rate and blood pressure. It also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 3,7-dimethyloctyl 4-morpholinylacetate. One area of research is its potential use as a dietary supplement and performance enhancer. It has also been studied for its potential use in the treatment of certain medical conditions, such as asthma and attention deficit hyperactivity disorder (ADHD). Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. Additionally, more studies are needed to investigate the long-term effects of this compound and its potential side effects.

Synthesis Methods

3,7-dimethyloctyl 4-morpholinylacetate is synthesized through a multi-step process that involves the reaction of 4-morpholinylacetic acid with 3,7-dimethyloctan-1-ol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The resulting product is then purified through recrystallization to obtain the final form of this compound.

Scientific Research Applications

3,7-dimethyloctyl 4-morpholinylacetate has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including vasoconstriction, bronchodilation, and central nervous system stimulation. This compound has been used in studies investigating its effects on blood pressure, heart rate, and cognitive function. It has also been studied for its potential use as a dietary supplement and performance enhancer.

properties

IUPAC Name

3,7-dimethyloctyl 2-morpholin-4-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO3/c1-14(2)5-4-6-15(3)7-10-20-16(18)13-17-8-11-19-12-9-17/h14-15H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBBMYXFNAUUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC(=O)CN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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